2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate
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Overview
Description
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate is a fluorinated methacrylate compound. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. It is used in various applications, including coatings, adhesives, and as a monomer for polymer synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves multiple steps. One common method includes the reaction of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Polymers: Fluorinated polymers with high thermal and chemical resistance.
Substituted Derivatives: Compounds with modified functional groups for specific applications.
Scientific Research Applications
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate has several scientific research applications:
Chemistry: Used as a monomer for the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in biomedical coatings due to its biocompatibility and resistance to biofouling.
Medicine: Explored for drug delivery systems where stability and resistance to degradation are crucial.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves its ability to form strong, stable bonds due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, which enhances the compound’s resistance to chemical and thermal degradation. The molecular targets and pathways involved are primarily related to its interaction with other molecules in polymerization and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol
- Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]ethoxy}acetic acid
- Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate
Uniqueness
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate stands out due to its methacrylate group, which allows it to polymerize and form high-performance polymers. Its unique structure provides exceptional resistance to chemical and thermal degradation, making it suitable for demanding applications .
Properties
Molecular Formula |
C11H7F13O5 |
---|---|
Molecular Weight |
466.15 g/mol |
IUPAC Name |
[2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H7F13O5/c1-4(2)5(25)26-3-6(12,13)27-7(14,15)8(16,17)28-9(18,19)10(20,21)29-11(22,23)24/h1,3H2,2H3 |
InChI Key |
QZFZXVNYVUDHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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